molecular formula C9H16ClNOS B2709566 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride CAS No. 1158503-07-1

1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride

Cat. No. B2709566
CAS RN: 1158503-07-1
M. Wt: 221.74
InChI Key: UMAKAFIUEGBJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride is a unique chemical compound. It has an empirical formula of C9H15NOS and a molecular weight of 185.29 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(O)CNCc1sccc1C . This indicates that the compound contains a thiophene ring (represented by sccc) attached to a propylamine group (represented by CNC) and a propanol group (represented by CC(O)C).

Scientific Research Applications

Pharmacological Characterization and Therapeutic Potential

A compound with a similar structure, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), demonstrates significant pharmacological activity. It has been identified as a high-affinity antagonist selective for κ-opioid receptors (KOR), with potential therapeutic applications in treating depression and addiction disorders. Its ability to attenuate the behavioral effects of stress and its antidepressant-like efficacy in animal models suggests its relevance in neuroscience and pharmacology research (Grimwood et al., 2011).

Chemical Synthesis and Structural Diversity

The synthesis and characterization of structurally diverse libraries from compounds related to 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride have been explored. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, was utilized as a starting material in alkylation and ring closure reactions. This approach facilitated the generation of a structurally diverse compound library, highlighting its utility in medicinal chemistry and drug discovery (Roman, 2013).

Corrosion Inhibition

Research into the corrosion inhibition properties of compounds structurally related to 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride has demonstrated their effectiveness. A study involving (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L) revealed it as an efficient corrosion inhibitor for mild steel in acidic solutions. This suggests potential applications in materials science, particularly in developing corrosion-resistant coatings and treatments (Daoud et al., 2014).

Spectroscopic Identification and Derivatization

The identification and derivatization of selected cathinones, including analogs of 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride, have been achieved through spectroscopic studies. These studies provide a foundation for analytical chemistry applications, facilitating the identification and characterization of novel synthetic compounds. The use of techniques such as GC-MS, IR, NMR, and electronic absorption spectroscopy underscores the importance of these methods in the chemical analysis and forensic investigation of synthetic cathinones (Nycz et al., 2016).

properties

IUPAC Name

1-[(3-methylthiophen-2-yl)methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS.ClH/c1-7-3-4-12-9(7)6-10-5-8(2)11;/h3-4,8,10-11H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAKAFIUEGBJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride

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